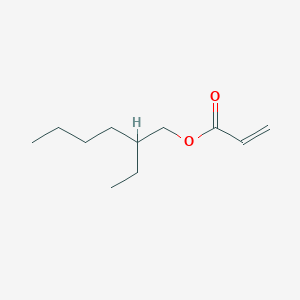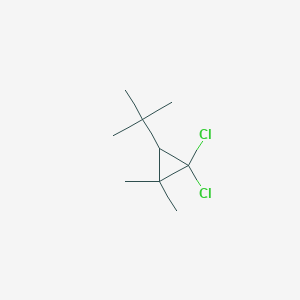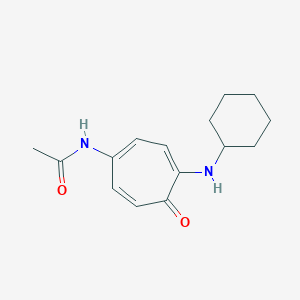
1,3,5-トリ(ブロモメチル)ベンゼン
概要
説明
1,3,5-Tris(bromomethyl)benzene: is an organic compound with the molecular formula C9H9Br3 . It consists of a benzene ring substituted with three bromomethyl groups at the 1, 3, and 5 positions. This compound is primarily used as a cross-linker in the synthesis of ligands and dendrimeric monomers .
科学的研究の応用
Chemistry:
Ligand Synthesis: Used in the synthesis of ligands for coordination chemistry.
Dendrimers: Acts as a core molecule for dendrimer synthesis.
Biology and Medicine:
Antibiotic Potentiation: Enhances the effectiveness of antibiotics against bacterial infections.
Industry:
Proton Exchange Membranes: Used in the fabrication of proton exchange membranes for fuel cells.
Microporous Polymers: Forms microporous polymers for selective adsorption of gases like carbon dioxide and hydrogen.
作用機序
Target of Action
1,3,5-Tris(bromomethyl)benzene is a versatile compound with three bromo substituents around an aromatic ring . It is primarily used as a cross-linker in the synthesis of ligands and dendrimeric monomers .
Mode of Action
The compound can be crosslinked with triptycene monomers using the Friedel-Crafts alkylation reaction . This reaction involves the substitution of a hydrogen atom on an aromatic ring with an alkyl or acyl group, leading to the formation of a new carbon-carbon bond .
Biochemical Pathways
The crosslinking of 1,3,5-Tris(bromomethyl)benzene with triptycene monomers leads to the formation of microporous polymers . These polymers have the ability to selectively adsorb CO2 and H2 , indicating their potential use in gas separation processes.
Pharmacokinetics
Its physical properties such as its solid form and melting point of 94-99 °c may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The crosslinking action of 1,3,5-Tris(bromomethyl)benzene results in the formation of complex structures such as microporous polymers . These polymers have potential applications in various fields, including gas separation and fuel cell technologies .
Action Environment
The action of 1,3,5-Tris(bromomethyl)benzene is influenced by various environmental factors. For instance, the Friedel-Crafts alkylation reaction used for crosslinking is typically carried out in the presence of a Lewis acid catalyst under controlled temperature conditions . The stability and efficacy of the compound may also be affected by factors such as pH, temperature, and the presence of other chemical substances.
準備方法
Synthetic Routes and Reaction Conditions:
-
Bromination of Mesitylene:
-
Reduction and Bromination of Trimethylbenzene:
Industrial Production Methods: Industrial production typically follows the bromination of mesitylene route due to its high yield and relatively simple reaction conditions .
化学反応の分析
Types of Reactions:
-
Substitution Reactions:
Reagents: Nucleophiles such as amines or thiols.
Conditions: Typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Products: Substituted benzene derivatives where the bromine atoms are replaced by nucleophiles.
-
Friedel-Crafts Alkylation:
Reagents: Aromatic compounds, aluminum chloride.
Conditions: The reaction is conducted under anhydrous conditions.
Products: Cross-linked aromatic polymers.
類似化合物との比較
1,3,5-Tribromobenzene: Similar structure but lacks the methyl groups, making it less reactive in cross-linking reactions.
2,4,6-Tris(bromomethyl)mesitylene: Contains additional methyl groups, which can influence the steric and electronic properties of the compound.
Hexakis(bromomethyl)benzene: Contains six bromomethyl groups, offering more cross-linking sites but also increasing steric hindrance.
Uniqueness: 1,3,5-Tris(bromomethyl)benzene is unique due to its balanced reactivity and steric properties, making it highly effective for specific applications like ligand synthesis and dendrimer formation .
特性
IUPAC Name |
1,3,5-tris(bromomethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br3/c10-4-7-1-8(5-11)3-9(2-7)6-12/h1-3H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHITVUOBZBZMND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1CBr)CBr)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20336232 | |
| Record name | 1,3,5-Tris(bromomethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20336232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18226-42-1 | |
| Record name | 1,3,5-Tris(bromomethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20336232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,5-Tris(bromomethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,3,5-tris(bromomethyl)benzene?
A1: 1,3,5-Tris(bromomethyl)benzene has the molecular formula C9H9Br3 and a molecular weight of 339.85 g/mol. []
Q2: What are some key spectroscopic characteristics of 1,3,5-tris(bromomethyl)benzene?
A2: Spectroscopic analysis, particularly 1H NMR and 13C NMR, reveals distinct peaks associated with the aromatic ring protons and the methylene (-CH2Br) groups. Additionally, the crystal structure shows characteristic vibrational modes associated with the -CH2Br groups, often observed as red-shifted bands in the infrared spectrum due to intermolecular interactions. []
Q3: Is 1,3,5-tris(bromomethyl)benzene soluble in common organic solvents?
A3: Yes, 1,3,5-tris(bromomethyl)benzene exhibits good solubility in common organic solvents like dimethylformamide (DMF), tetrahydrofuran (THF), and dichloromethane. [, , , , ]
Q4: What are the primary applications of 1,3,5-tris(bromomethyl)benzene in scientific research?
A4: 1,3,5-Tris(bromomethyl)benzene is widely employed as a versatile building block in organic synthesis, particularly for creating three-dimensional structures and polymers. Its three bromomethyl (-CH2Br) groups offer multiple reactive sites for nucleophilic substitution reactions, facilitating the creation of diverse molecular architectures. [, , , , , ]
Q5: How does 1,3,5-tris(bromomethyl)benzene contribute to the synthesis of polymers?
A5: The three reactive bromomethyl groups of 1,3,5-tris(bromomethyl)benzene make it ideal for synthesizing branched polymers [] and hyperbranched polymers. [] It acts as a crosslinking agent, reacting with monomers or polymers containing nucleophilic groups like amines or thiols, resulting in the formation of robust, interconnected polymer networks. This crosslinking capability is especially valuable in creating materials with enhanced mechanical strength, thermal stability, and solvent resistance. [, , , ] For example, researchers used 1,3,5-tris(bromomethyl)benzene to synthesize a branched poly(phenylene ethylene) [] and hyper-cross-linked polymers with high surface area for gas storage and separation. []
Q6: Can 1,3,5-tris(bromomethyl)benzene be used to synthesize macromolecules with specific cavity sizes?
A6: Yes, 1,3,5-tris(bromomethyl)benzene plays a crucial role in synthesizing macrobicyclic structures with tailored cavity sizes. Its rigid aromatic core and three equidistant reactive arms enable the controlled assembly of large, cyclic molecules capable of encapsulating guest molecules. [, , ] This has significant implications in supramolecular chemistry, allowing for the design of host-guest systems with specific recognition properties and potential applications in catalysis, sensing, and drug delivery.
Q7: How is 1,3,5-tris(bromomethyl)benzene used in the preparation of thin-film composite membranes?
A7: 1,3,5-Tris(bromomethyl)benzene is a key monomer in the interfacial polymerization process for fabricating thin-film composite (TFC) membranes. It reacts with diamines, such as p-phenylenediamine, at the interface of two immiscible phases, forming a thin, selective polyamine layer on a porous support. These membranes have shown remarkable stability at extreme pH conditions, making them promising for nanofiltration applications in harsh environments. [, ]
Q8: What role does 1,3,5-tris(bromomethyl)benzene play in synthesizing multitopic guests for host-guest chemistry?
A8: 1,3,5-Tris(bromomethyl)benzene acts as a scaffold for attaching multiple guest units, creating "multitopic guests" capable of simultaneously interacting with multiple host molecules. These multitopic interactions enhance binding affinity and allow for the construction of complex supramolecular assemblies. For instance, researchers synthesized tritopic adamantyl systems using 1,3,5-tris(bromomethyl)benzene to investigate their binding properties with cyclodextrins and cucurbiturils, demonstrating its potential in developing advanced drug delivery systems. []
Q9: How is 1,3,5-tris(bromomethyl)benzene utilized in the synthesis of metal complexes?
A9: 1,3,5-Tris(bromomethyl)benzene serves as a valuable precursor for designing ligands that can bind to metal ions. The bromomethyl groups readily undergo nucleophilic substitution reactions with various nucleophiles, such as amines, to create multidentate ligands. These ligands can then coordinate to metal centers, forming metal complexes with unique properties. Researchers have successfully synthesized trinuclear Ru(II) polypyridyl complexes using 1,3,5-tris(bromomethyl)benzene derivatives, showcasing its potential in developing new materials for optoelectronic and catalytic applications. [, ]
Q10: How does the structure of 1,3,5-tris(bromomethyl)benzene influence its reactivity?
A10: The three bromomethyl groups are strategically positioned on the benzene ring, making them equally accessible for reactions and promoting the formation of symmetrical, three-dimensional structures. []
Q11: Have there been any computational studies on 1,3,5-tris(bromomethyl)benzene and its derivatives?
A11: Yes, theoretical density functional theory (DFT) calculations have been employed to investigate the vibrational modes and electronic properties of 1,3,5-tris(bromomethyl)benzene. [] These calculations provide insights into the molecular geometry, electronic structure, and spectroscopic characteristics of the compound. Additionally, computational methods can be used to model the interactions of 1,3,5-tris(bromomethyl)benzene with other molecules, aiding in the design of new materials and understanding reaction mechanisms.
Q12: How does modifying the structure of 1,3,5-tris(bromomethyl)benzene influence its properties?
A12: Introducing substituents on the benzene ring can significantly impact the reactivity, solubility, and electronic properties of 1,3,5-tris(bromomethyl)benzene derivatives. [] For example, electron-withdrawing groups can enhance the reactivity of the bromomethyl groups towards nucleophilic substitution, while electron-donating groups can modulate the electronic properties of the resulting compounds. This fine-tuning of properties through structural modifications allows for tailoring 1,3,5-tris(bromomethyl)benzene derivatives for specific applications.
Q13: What is the effect of alkyl substituents on the reactivity of 1,3,5-tris(bromomethyl)benzene derivatives?
A13: Alkyl substituents on the benzene ring can influence the reactivity of the bromomethyl groups in 1,3,5-tris(bromomethyl)benzene derivatives. The steric hindrance imposed by bulky alkyl groups can affect the accessibility of the bromomethyl groups for nucleophilic substitution reactions. [] Additionally, alkyl groups can impact the solubility and aggregation behavior of the resulting compounds, which can be important considerations in various applications.
Q14: Are there specific SHE regulations regarding the use and disposal of 1,3,5-tris(bromomethyl)benzene?
A14: While specific regulations may vary by region, 1,3,5-tris(bromomethyl)benzene, like many halogenated organic compounds, should be handled and disposed of following appropriate safety guidelines. Its potential environmental impact necessitates responsible waste management practices.
Q15: What are some strategies to mitigate the environmental impact of 1,3,5-tris(bromomethyl)benzene?
A15: Minimizing waste generation through efficient synthetic routes and exploring alternative, less hazardous reagents are crucial. Additionally, developing eco-friendly reaction conditions, such as using greener solvents, can contribute to reducing the environmental footprint of processes involving 1,3,5-tris(bromomethyl)benzene.
Q16: What analytical methods are commonly used to characterize and quantify 1,3,5-tris(bromomethyl)benzene?
A16: Common techniques include nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis. [, , ] NMR provides structural information, MS confirms the molecular weight and fragmentation pattern, and elemental analysis verifies the elemental composition.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



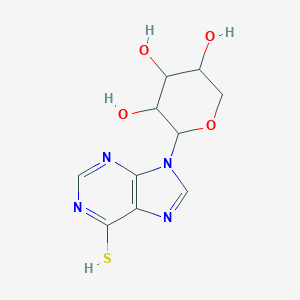


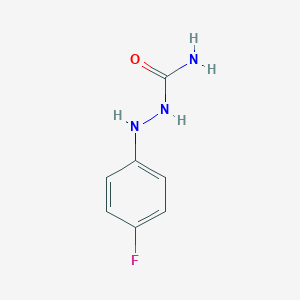


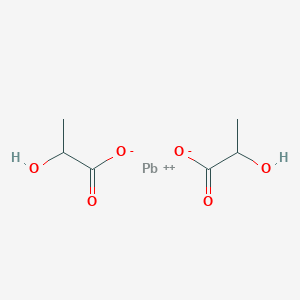


![n-[3,5-Bis(trifluoromethyl)phenyl]acetamide](/img/structure/B90909.png)
